(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606716
InChI: InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1
SMILES: CC1=CC2=C(C=C1)C(CCC2)N
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC13606716

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name (1R)-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1
Standard InChI Key RVYMOWKHMXUHRS-LLVKDONJSA-N
Isomeric SMILES CC1=CC2=C(C=C1)[C@@H](CCC2)N
SMILES CC1=CC2=C(C=C1)C(CCC2)N
Canonical SMILES CC1=CC2=C(C=C1)C(CCC2)N

Introduction

(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound belonging to the class of amines. Its unique structure and stereochemistry make it valuable in various scientific disciplines, including organic synthesis, pharmacology, and industrial chemistry. This article provides a detailed analysis of its chemical properties, synthesis methods, biological activities, and applications.

Molecular Data

PropertyValue
Molecular FormulaC11H15NC_{11}H_{15}N
Molecular Weight161.24 g/mol
IUPAC Name(R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
SMILESCC1=CC2=C(CCC@@HN)C=C1

Structural Features

The compound features:

  • A tetrahydronaphthalene backbone, which is a bicyclic structure.

  • A methyl group at the 6-position.

  • An amine functional group at the 1-position.

  • Chirality at the 1-carbon position, with the (R)-configuration.

Laboratory Synthesis

The synthesis of (R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves:

  • Reduction of Ketone Precursors:

    • Starting with 6-methyl-1-tetralone (a ketone), catalytic hydrogenation is performed using a chiral catalyst to ensure enantioselectivity.

    • Common catalysts: Rhodium or ruthenium-based complexes.

    • Reaction conditions: Elevated temperature and pressure with solvents like ethanol or methanol.

  • Asymmetric Synthesis:

    • Asymmetric reduction using chiral auxiliaries or enzymes to achieve high enantiomeric purity.

Industrial Production

In industrial settings:

  • Enzymatic Catalysis: Enzymes are employed for selective reduction to produce the desired enantiomer.

  • Chiral Resolution: Separation of enantiomers from a racemic mixture using chromatographic or crystallization techniques.

Interaction with Biological Targets

The chiral nature of (R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine allows it to interact selectively with biological systems:

  • Dopaminergic System:

    • The compound has been studied for its potential interaction with dopamine receptors (e.g., D3 subtype), influencing neurotransmitter signaling pathways.

  • Enzyme Binding:

    • The stereochemistry enables selective binding to enzymes with chiral active sites, making it a candidate for drug development.

Potential Applications in Medicine

Therapeutic AreaPotential Application
NeurologyTreatment of Parkinson’s disease and schizophrenia
NeuroprotectionProtection against dopaminergic neuron degeneration

Research Applications

  • Organic Synthesis: Used as a building block for synthesizing complex molecules.

  • Chirality Studies: Investigated for its role in enantioselective reactions.

Industrial Applications

  • Pharmaceuticals: Intermediate in drug synthesis for neuroactive compounds.

  • Agrochemicals: Precursor for biologically active molecules in agriculture.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
(S)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amineC11H15NC_{11}H_{15}NEnantiomer with different stereochemistry
6-Methyl-1-tetraloneC11H12OC_{11}H_{12}OKetone precursor used in synthesis
6-Methyl-N-methyl-tetrahydronaphthalenamineC12H17NC_{12}H_{17}NN-methylated derivative

The chiral nature of (R)-6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine distinguishes it from its non-chiral or differently substituted counterparts by imparting unique biological activities.

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